![molecular formula C15H20N6 B6434231 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2305513-14-6](/img/structure/B6434231.png)
4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
The compound “4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), and constitute a central building block for a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various synthetic approaches . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of “4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine” can be represented by the empirical formula C8H12N4 . The compound has a molecular weight of 164.21 .Scientific Research Applications
Derivatization Reagent for Carboxyl Groups on Peptides
This compound can be used as a derivatization reagent for the carboxyl groups on peptides . This process is crucial in the spectrophotometric analysis of phosphopeptides .
Synthesis of Pyrrolopyridine Derivatives
It can also serve as a starting reagent for the synthesis of "3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine" . Pyrrolopyridine derivatives are known to exhibit various biological activities.
Anti-inflammatory Activities
Pyrimidine derivatives, including this compound, have shown significant anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
Antioxidant Activities
Pyrimidines are also known for their antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antimicrobial Activities
Pyrimidines have demonstrated antimicrobial activities against a range of pathogens . This makes them potential candidates for the development of new antimicrobial drugs .
Antiviral Activities
Indole derivatives, which are structurally similar to this compound, have shown antiviral activities . They can inhibit the replication of various viruses, offering potential therapeutic applications .
Anticancer Activities
Both indole and pyrimidine derivatives have been associated with anticancer activities . They can interfere with the growth and proliferation of cancer cells, making them potential anticancer agents .
Antidiabetic Activities
Indole derivatives have shown antidiabetic activities . They can regulate blood glucose levels, offering potential benefits for the management of diabetes .
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
It’s suggested that the compound may inhibit er stress and apoptosis, and the nf-kb inflammatory pathway . This is based on the observation that similar compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound likely affects the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . Inhibition of these pathways can lead to reduced inflammation and apoptosis, which are key processes in many diseases, including neurodegenerative disorders .
Result of Action
The result of the compound’s action is likely a reduction in inflammation and apoptosis, as suggested by the observed inhibition of NO and TNF-α production, and reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
4-ethyl-2-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-3-13-11-14(19-12(2)18-13)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6,11H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMVQASZNYUVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine |
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